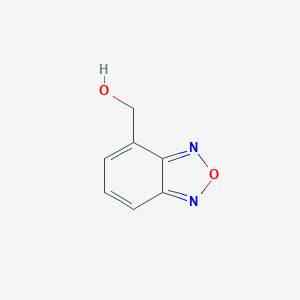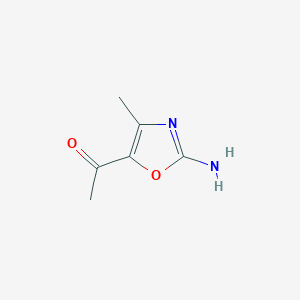
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone
Descripción general
Descripción
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone, also known as AMOE, is an organic compound with a molecular formula of C5H8N2O2. It is a white crystalline powder that is soluble in water and ethanol. AMOE has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. In particular, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and antitumor properties, it has been reported to have anti-inflammatory and analgesic effects. Studies have also shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can affect neurotransmitter levels in the brain, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under various conditions. It has also been shown to have low toxicity, making it safe for use in cell and animal studies. However, there are also some limitations to using 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects on humans are not yet known, which limits its potential for use in clinical trials.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone. One area of focus could be on its potential as an antitumor agent. Further studies could investigate its mechanism of action and its efficacy in different types of cancer. Another area of research could be on its effects on the central nervous system. Studies could investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, studies could investigate the potential of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone as a drug delivery system, as its low toxicity and stability make it a promising candidate for this application.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. In addition, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
Número CAS |
191399-17-4 |
|---|---|
Nombre del producto |
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone |
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) |
Clave InChI |
SBPLNUCGSRCYMT-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)N)C(=O)C |
SMILES canónico |
CC1=C(OC(=N1)N)C(=O)C |
Sinónimos |
Ethanone, 1-(2-amino-4-methyl-5-oxazolyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

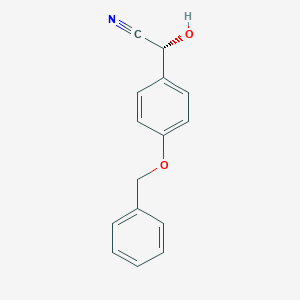
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)
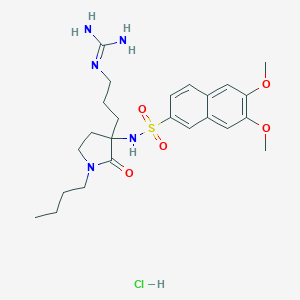
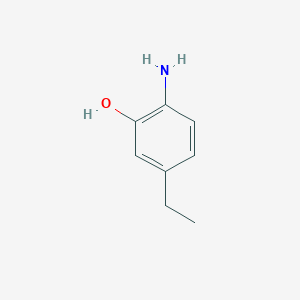
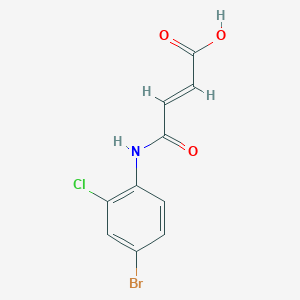
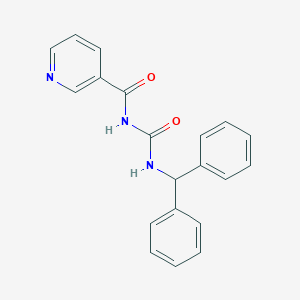
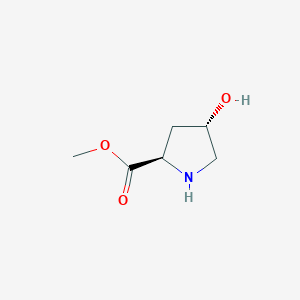
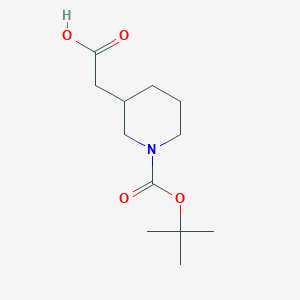
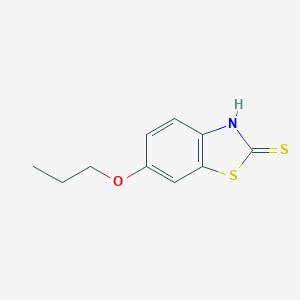
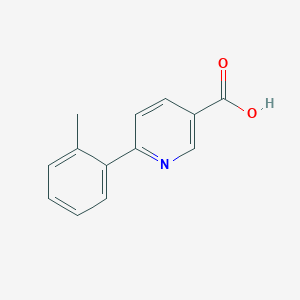
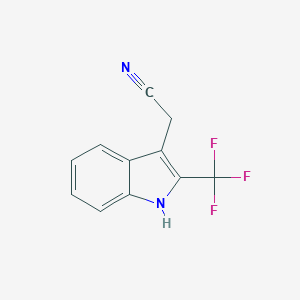
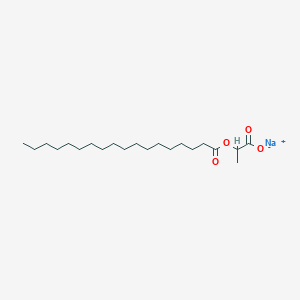
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
